molecular formula C23H23NO4 B12769089 1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate CAS No. 86433-60-5

1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate

Cat. No.: B12769089
CAS No.: 86433-60-5
M. Wt: 377.4 g/mol
InChI Key: BJEMJLNVSZPUDE-UHFFFAOYSA-N
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Description

1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a benzopyran ring, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate typically involves a multi-step process. The starting materials often include 2-phenylindole and other reagents that undergo a series of reactions such as cyclization, oxidation, and esterification . The reaction conditions may vary, but common solvents and catalysts include dichloromethane, methanol, and silica gel for chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or nitro groups .

Mechanism of Action

The mechanism of action of 1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-piperidinyl 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

CAS No.

86433-60-5

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

InChI

InChI=1S/C23H23NO4/c1-15-20(25)18-9-6-10-19(23(26)27-17-11-13-24(2)14-12-17)22(18)28-21(15)16-7-4-3-5-8-16/h3-10,17H,11-14H2,1-2H3

InChI Key

BJEMJLNVSZPUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CCN(CC3)C)C4=CC=CC=C4

Origin of Product

United States

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